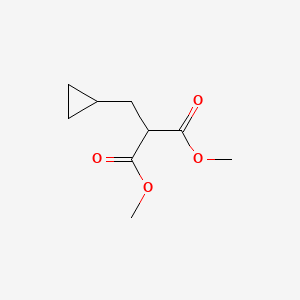
Dimethyl 2-(cyclopropylmethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(cyclopropylmethyl)malonate is a chemical compound with the molecular weight of 184.19 . It is a derivative of malonic acid, which is commonly used as a reagent for organic synthesis .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl malonate, has been studied extensively. For instance, dimethyl malonate can be synthesized from dimethoxymethane and carbon monoxide . In another study, an efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H12O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h5-6H,3-4H2,1-2H3 . Chemical Reactions Analysis
The role of pH-dependent ionic structures of l-amino acids in catalysis has been investigated for the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines . Another study discusses a plausible reaction mechanism involving Knoevenage condensation of dimethyl malonate with α,β-acetylenic aldehyde to give dimethyl 2-(prop-2-yn-1-ylidene)malonate and subsequent nucleophilic addition of cyclic amine to the latter .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 184.19 .Aplicaciones Científicas De Investigación
Cyclization Reactions
Dimethyl 2-(3-oxo-3-arylpropyl)malonates undergo anodic cyclization under electrooxidation in methanol, yielding dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. These reactions are facilitated by potassium iodide and a base or neutral salt, showcasing a method for synthesizing cyclopropane derivatives through a presumed two-electron oxidation process (Okimoto et al., 2013).
Synthesis Methods
A general approach for synthesizing phenyliodonium ylides from malonate esters has been developed, providing a pathway to 1,1-cyclopropane diesters using rhodium or copper catalysis. This method highlights the potential of dimethyl malonate derivatives as safer and more convenient alternatives for producing cyclopropane diesters (Goudreau et al., 2009).
Safety and Hazards
Mecanismo De Acción
Mode of Action
. This property could potentially influence the interaction of Dimethyl 2-(cyclopropylmethyl)malonate with its targets.
Biochemical Pathways
Malonate, a three-carbon dicarboxylic acid, is known to play an important role in symbiotic nitrogen metabolism and brain development . As a derivative of malonate, this compound might influence similar biochemical pathways.
Result of Action
. It’s possible that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
Dimethyl 2-(cyclopropylmethyl)malonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .
Cellular Effects
This compound has shown to have significant effects on various types of cells. For instance, it has been found to reduce cardiac ischemia–reperfusion (IR) injury . In another study, it was found that Dimethyl malonate could reduce reactive oxygen species and regulate microglia to protect ischemic brain .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle . This inhibition reduces the production of reactive oxygen species, thereby reducing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant temporal effects. For instance, it was found that a single infusion of this compound upon reperfusion gave a significant cardioprotective effect, with preserved ejection fraction and less collagen deposition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rat model during advancing type 2 diabetes, different concentrations of this compound had variable effects on infarct size reduction depending on the presence and the stage of diabetes .
Metabolic Pathways
This compound is involved in the citric acid cycle, where it inhibits the enzyme succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, leading to a reduction in the production of reactive oxygen species .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its role in inhibiting succinate dehydrogenase, an enzyme located in the mitochondrial matrix
Propiedades
IUPAC Name |
dimethyl 2-(cyclopropylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMOTFPGCNSWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
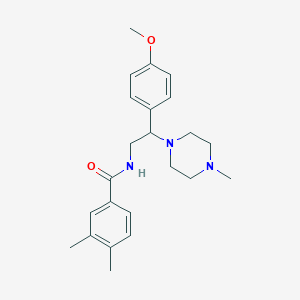

![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
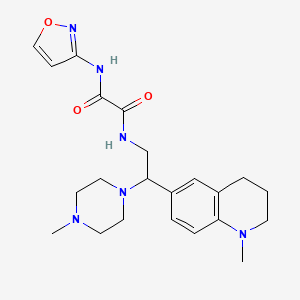

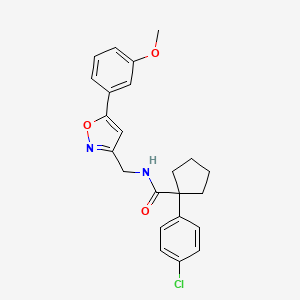
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
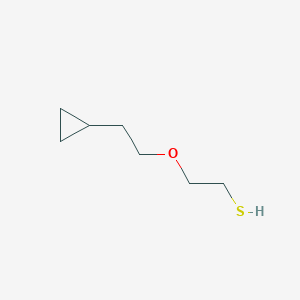
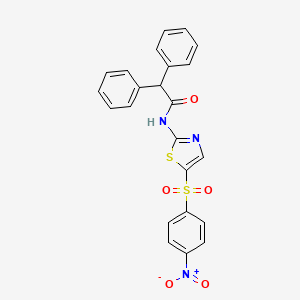
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
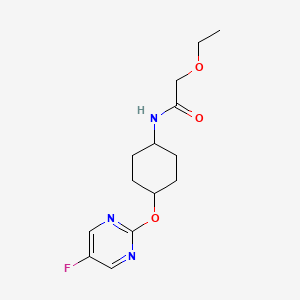

![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)